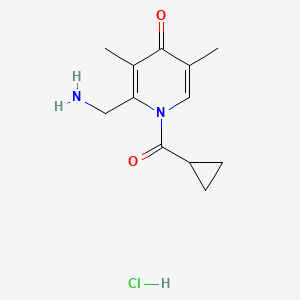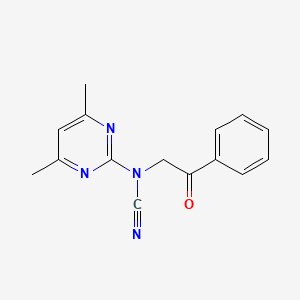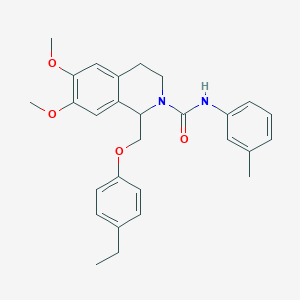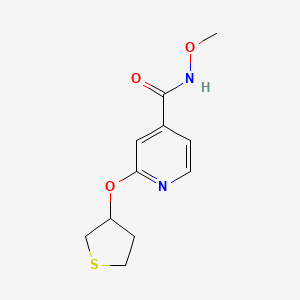
N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine” is a compound that involves a tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A variety of methods have been developed for the N-Boc protection of amines, including the use of catalysts and solvent-free conditions .Molecular Structure Analysis
The Boc group in the compound contributes to its molecular structure. The Boc-N bond lengths are longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis
Boc-protected amines are unreactive to most bases and nucleophiles . This allows for certain subsequent transformations to occur that would be incompatible with the amine functional group . The Boc group can later be removed from the amine using moderately strong acids .科学的研究の応用
Chemoselective N-tert-butyloxycarbonylation
Research demonstrates the chemoselective N-tert-butyloxycarbonylation of amines, including N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine, without the formation of isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This process is crucial for obtaining optically pure N-t-Boc derivatives of chiral amines, amino acid esters, and beta-amino alcohol, making it significant for producing pure compounds for further research and application (Chankeshwara & Chakraborti, 2006).
Electrophilic Amination
The use of N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent in electrophilic amination processes has been studied. This method facilitates the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, useful for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Green Synthesis Approaches
Research has been conducted on more environmentally friendly synthesis methods, such as the use of heterogeneous solid acid nanocatalysts for the efficient and rapid N-Boc protection of amines (Veisi et al., 2016). Additionally, solventless methods using sulfamic acid as a catalyst have been explored for their simplicity and environmental benefits (Upadhyaya et al., 2007).
Selective Deprotection Techniques
Developing selective deprotection methods is crucial in synthetic chemistry. For instance, the use of silica gel in refluxing toluene has been reported as a new method for the deprotection of N-Boc groups, offering a simple and convenient approach with high yields (Min, 2007).
作用機序
Target of Action
The compound is a derivative of the boc-protected amines, which are commonly used in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a Boc-protected amine. The Boc protecting group shields amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The Boc group is resistant to basic hydrolysis, many nucleophiles, as well as catalytic hydrogenation . The fact that it can be removed with mild acid makes it orthogonal to other key protecting groups .
Biochemical Pathways
Boc-protected amines are key tools for heterocycle and peptide synthesis . In solid-phase peptide synthesis (SPPS), Boc protection is used as a protecting group for alpha-amino groups and amino acids lysine, tryptophan, and histidine .
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the protection of amines, making them less reactive and more stable for further reactions in organic synthesis . This protection is crucial in the synthesis of complex molecules, particularly in peptide chemistry .
Action Environment
The action of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is influenced by the pH of the environment. The Boc group is stable towards basic conditions but can be removed with mild acid . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of the environment.
Safety and Hazards
Safety data sheets for similar Boc-protected compounds suggest that they can cause skin and eye irritation, and may be harmful if swallowed . They may also cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
将来の方向性
The use of Boc-protected amines in organic synthesis continues to be a significant area of research. Future directions could include the development of more efficient and sustainable methods for N-Boc protection and deprotection . The use of Boc-protected amines in the synthesis of complex polyfunctional molecules and in peptide chemistry is also an important area of ongoing research .
特性
IUPAC Name |
tert-butyl N-[(1S,5R)-5-formylcyclopent-2-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h4,6-9H,5H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCPSQTLJYIBQ-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)
![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)
![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)




![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)


![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)